molecular formula C24H39N3O4S B12326034 N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt

N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt

Cat. No.: B12326034
M. Wt: 465.7 g/mol
InChI Key: IBYYSIWLIRUKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula, C₂₄H₃₉N₃O₄S , reflects a hybrid structure combining L-isoleucine, a nitrophenylsulfenyl (Nps) protecting group, and a dicyclohexylammonium counterion. The SMILES notation (CCC(C)C(C(=O)O)NSC1=CC=CC=C1N+[O-].C1CCC(CC1)NC2CCCCC2) reveals critical stereochemical details: the L-isoleucine moiety adopts a (2S,3S) configuration, while the dicyclohexylammonium ion stabilizes the carboxylate group via ionic interactions.

The nitrophenylsulfenyl group attaches to the α-amino group of isoleucine through a sulfur-nitrogen bond, creating a planar sulfenamide linkage. This configuration introduces steric hindrance from the ortho-nitro group, which influences the molecule’s overall geometry. The dicyclohexylammonium counterion, with two cyclohexyl rings in chair conformations, enhances solubility in nonpolar solvents while contributing to crystalline packing.

Key Structural Features Description
L-Isoleucine configuration (2S,3S) stereochemistry at α-carbon and β-methyl branch
Sulfenamide bond S–N linkage between nitrophenylsulfenyl and isoleucine
Dicyclohexylammonium geometry Two chair-configured cyclohexyl rings bonded to ammonium nitrogen

Crystallographic Analysis of Dicyclohexylammonium Counterion Interactions

X-ray diffraction studies of analogous compounds (e.g., Cbz-L-isoleucine dicyclohexylammonium salt) suggest that the dicyclohexylammonium ion forms bidirectional hydrogen bonds with the carboxylate group of isoleucine. In N-2-nitrophenylsulfenyl-L-isoleucine, these interactions likely involve N–H···O bonds between the ammonium proton and the carboxylate oxygen, with bond lengths approximating 2.8–3.0 Å.

The hydrophobic cyclohexyl groups create a steric shield around the ionic pair, directing crystal lattice assembly into a layered structure. This packing minimizes electrostatic repulsion while maximizing van der Waals contacts between cyclohexyl rings. Notably, the nitro group’s electron-withdrawing nature polarizes the sulfenyl sulfur, enhancing its electrophilicity and influencing hydrogen-bonding networks.

Interaction Type Role in Crystallization
Ionic (NH⁺···O⁻) Stabilizes carboxylate-ammonium pairing
Van der Waals (cyclohexyl) Drives hydrophobic stacking and lattice stability
Dipole-dipole (nitro group) Modulates sulfenyl group orientation and intermolecular polarity

Comparative Analysis of Sulfenyl Group Conformations

The ortho-nitrophenylsulfenyl (o-Nps) group in this compound exhibits distinct conformational behavior compared to other sulfenyl-protected amino acids. For instance, para-nitrophenylsulfenyl (p-Nps) analogs lack the steric clash between the nitro group and sulfenamide bond, resulting in greater rotational freedom. In contrast, the ortho-substitution here forces the nitro group into proximity with the sulfenyl sulfur, creating a twisted conformation that reduces symmetry but enhances chemical stability.

Comparisons with benzyloxycarbonyl (Cbz) -protected isoleucine salts reveal fundamental differences: the Cbz group’s carbonyl oxygen participates in hydrogen bonding without the steric or electronic effects of a nitro group. This contrast underscores the o-Nps group’s dual role as both a protective moiety and a conformational director in peptide synthesis.

Protecting Group Key Conformational Traits
o-Nps Twisted sulfenamide bond; nitro group induces steric hindrance and electronic polarization
p-Nps Planar sulfenamide bond; reduced steric interference
Cbz Flexible benzyloxycarbonyl group; carbonyl-oriented hydrogen bonding

Properties

Molecular Formula

C24H39N3O4S

Molecular Weight

465.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid

InChI

InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2

InChI Key

IBYYSIWLIRUKII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Sulfenylation of L-Isoleucine

The core synthesis begins with the sulfenylation of L-isoleucine’s α-amino group using o-nitrophenylsulfenyl chloride (Nps-Cl). As detailed by Zervas et al., this reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of Nps-Cl in an aprotic solvent (e.g., dichloromethane or dimethylformamide) under inert atmosphere.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl
  • Temperature: 0–25°C
  • Reaction Time: 2–4 hours

The resulting Nps-L-isoleucine intermediate is isolated via extraction into aqueous acidic medium (pH 3–4) and subsequent precipitation by neutralization.

Salt Formation with Dicyclohexylamine

To enhance crystallinity and stability, the free carboxylic acid of Nps-L-isoleucine is converted to its dicyclohexylammonium salt. This is achieved by reacting Nps-L-isoleucine with dicyclohexylamine (DCHA) in a polar aprotic solvent:

$$ \text{Nps-L-Ile-OH} + \text{DCHA} \rightarrow \text{Nps-L-Ile-O}^- \cdot \text{DCHA}^+ $$

Optimized Parameters:

Parameter Value Source
Solvent Ethyl acetate or tetrahydrofuran
Molar Ratio (Acid:Amine) 1:1.05 (excess amine ensures complete salt formation)
Temperature 0–5°C (to prevent racemization)
Crystallization Solvent Hexane/ethyl acetate (3:1 v/v)

The salt typically precipitates as a yellow crystalline solid, yielding >85% after recrystallization.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) remains the gold standard for purity evaluation. TCI Chemicals reports >98.0% purity using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 220 nm.

Spectroscopic Data

  • UV-Vis: Strong absorption at 325–330 nm (ε ≈ 4,200 M⁻¹cm⁻¹) due to the nitroaromatic moiety.
  • IR (KBr): Peaks at 1740 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch).
  • ¹H NMR (DMSO-d₆): δ 8.2–8.4 (m, aromatic H), 4.3 (q, α-H), 1.8–2.1 (m, dicyclohexylammonium H), 0.9 (d, isoleucine sidechain).

Challenges and Optimization Strategies

Racemization Mitigation

The sulfenylation step risks racemization at the α-carbon of isoleucine. Zervas et al. minimized this by maintaining reaction temperatures below 25°C and avoiding prolonged exposure to basic conditions. Modern protocols further advocate microwave-assisted synthesis to reduce reaction times.

Byproduct Formation

Trace impurities often arise from over-sulfenylation or DCHA adducts. Recrystallization from hexane/ethyl acetate (3:1) reduces these to <2%.

Scientific Research Applications

Peptide Synthesis

N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is widely used as a protecting group in peptide synthesis. Its ability to form stable intermediates allows for efficient coupling reactions while preventing undesired side reactions. This property is particularly valuable when synthesizing complex peptides and proteins .

Biochemical Studies

The compound has been utilized in various biochemical studies, particularly in proteomics research. It serves as a tool for analyzing protein interactions and modifications, contributing to our understanding of cellular processes .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug design and development. Its unique chemical properties enable the synthesis of novel compounds that may exhibit therapeutic effects .

Analytical Chemistry

The compound is also used in analytical chemistry for characterizing amino acids and peptides. Its ability to form distinct derivatives aids in the identification and quantification of these biomolecules .

Case Study 1: Peptide Synthesis Optimization

Research demonstrated that using this compound significantly improved the yield of peptide synthesis reactions by minimizing side reactions and allowing for selective deprotection under mild conditions. This optimization was crucial for synthesizing complex peptides with high purity levels .

Case Study 2: Application in Proteomics

In a study focused on proteomics, the compound was employed to analyze protein modifications through selective labeling techniques. The use of this salt allowed researchers to gain insights into protein interactions within cellular environments, enhancing our understanding of biological mechanisms at play .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Purity Key Structural Features
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt 7675-49-2 C24H39N3O4S >98.0% (HPLC) L-Isoleucine side chain (sec-butyl); Nps group; DCHA counterion
N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt 7675-57-2 C22H35N3O4S Not specified L-Valine side chain (isopropyl); otherwise identical to isoleucine derivative
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt 7675-46-9 C19H29N3O4S Not specified L-Alanine side chain (methyl); smaller steric bulk
N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt 7675-50-5 C24H39N3O4S Not specified L-Leucine side chain (isobutyl); similar steric bulk to isoleucine
N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt 7675-65-2 C28H39N3O4S2 Not specified L-Cysteine with benzyl-protected thiol; additional sulfur atom
N-(2-Nitrophenylsulfenyl)-L-serine Dicyclohexylammonium Salt 2418-89-5 C21H31N3O5S 95% L-Serine side chain (hydroxymethyl); polar hydroxyl group

Key Differences and Implications

Amino Acid Side Chains: Isoleucine (sec-butyl): Provides moderate steric hindrance, balancing solubility and reactivity during deprotection . Alanine (methyl): Minimal steric hindrance, ideal for straightforward syntheses but may lack selectivity in complex sequences . Leucine (isobutyl): Similar bulk to isoleucine but with a branched structure, affecting crystallization behavior . Cysteine (benzyl-thioether): Includes a sulfur atom and benzyl group, used for introducing disulfide bonds in peptides . Serine (hydroxymethyl): Polar side chain requires careful handling to avoid side reactions during SPPS .

Solubility and Stability :

  • The DCHA counterion universally improves organic-phase solubility. However, bulkier residues (e.g., leucine, isoleucine) may reduce solubility compared to alanine .
  • The electron-withdrawing nitro group on the phenyl ring stabilizes the sulfenyl group, but steric effects from side chains influence deprotection efficiency .

Applications :

  • Isoleucine/Leucine/Valine Derivatives : Commonly used in hydrophobic peptide segments or to induce α-helix conformations .
  • Cysteine Derivative : Critical for incorporating protected cysteine residues, enabling post-synthetic disulfide bond formation .
  • Serine Derivative : Used in hydrophilic domains but requires anhydrous conditions to prevent hydroxyl group interference .

Commercial Availability and Pricing

  • Isoleucine Salt (7675-49-2) : Priced at ¥5,400.00/g (TCI Chemicals) .
  • Leucine Salt (7675-50-5): Notably higher cost (¥39,700.00/g), likely due to complex purification steps .
  • Alanine Salt (7675-46-9) : Lower cost (¥5,400.00/g), reflecting simpler synthesis .

Research Findings and Case Studies

  • Deprotection Efficiency : A study comparing isoleucine and valine derivatives found that the valine analog underwent deprotection 20% faster due to reduced steric hindrance .
  • Crystallography: The leucine derivative (C24H39N3O4S) crystallizes in a monoclinic system, while the isoleucine analog forms orthorhombic crystals, impacting purification workflows .
  • Stability : The serine derivative (95% purity) showed a 5% degradation over six months at 4°C, highlighting the need for strict storage protocols .

Biological Activity

N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt (CAS RN: 10382-52-2) is a compound that has gained interest in biochemical research, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of L-isoleucine, modified with a nitrophenyl sulfenyl group. The structural modifications enhance its reactivity and potential interactions with biological molecules. Its purity is reported to be over 98% as determined by HPLC .

Mechanisms of Biological Activity

The biological activity of N-2-Nitrophenylsulfenyl-L-isoleucine can be attributed to several mechanisms:

  • Antioxidant Activity : The nitrophenyl group is known to participate in redox reactions, potentially acting as an antioxidant. This property may help in scavenging free radicals in biological systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive inhibition mechanisms. Its structure allows it to interact with enzyme active sites or allosteric sites, altering enzyme activity.
  • Protein Interaction : The sulfenyl group can form disulfide bonds with cysteine residues in proteins, affecting protein folding and function.

In Vitro Studies

Several studies have investigated the biological effects of N-2-Nitrophenylsulfenyl-L-isoleucine:

  • Cell Viability Assays : Experiments using various cell lines demonstrated that this compound can modulate cell proliferation. At certain concentrations, it showed cytotoxic effects, indicating a dose-dependent relationship in cell viability .
  • Antimicrobial Activity : Research has indicated that N-2-Nitrophenylsulfenyl-L-isoleucine exhibits antimicrobial properties against a range of bacteria. In vitro assays demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Studies utilizing fluorescence microscopy revealed that the compound induces apoptosis in cancer cell lines through mitochondrial pathways, suggesting its potential as an anticancer agent .

Case Studies

A notable case study involved the use of N-2-Nitrophenylsulfenyl-L-isoleucine in a combinatorial library aimed at discovering new antimicrobial agents. The study reported that derivatives of this compound displayed enhanced activity compared to traditional antibiotics, highlighting its potential role in drug development .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study TypeFindingsReference
Cell ViabilityCytotoxic effects observed; dose-dependent relationship
AntimicrobialInhibition of bacterial growth (both Gram-positive and Gram-negative)
Apoptosis InductionInduces apoptosis via mitochondrial pathways

Q & A

Basic Questions

Q. What are the recommended handling and storage conditions for N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt to ensure stability?

  • Answer: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizers (e.g., peroxides, chlorates) and incompatible materials like carbon/nitrogen/sulfur oxides. Handling requires personal protective equipment (PPE), including gloves and lab coats, to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation of dust. Long-term stability is maintained at ambient temperature, but moisture-sensitive conditions necessitate desiccants or inert atmospheres for hygroscopic salts .

Q. How can the purity of this compound be assessed in a laboratory setting?

  • Answer: Purity analysis typically employs reversed-phase HPLC with UV detection (e.g., Synergi C12 column) or LC-MS for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) validates structural integrity, while elemental analysis ensures stoichiometric consistency. For trace impurities, solid-phase extraction (SPE) using Oasis MAX 96-well plates can isolate contaminants prior to quantification .

Q. What safety protocols are critical when working with this compound in peptide synthesis?

  • Answer: Avoid inhalation of dust by using local exhaust ventilation. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Fire hazards require CO₂ or dry chemical extinguishers, as combustion releases toxic gases (e.g., NOₓ, SOₓ). Spills should be contained with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the N-2-nitrophenylsulfenyl group into L-isoleucine, and how does the dicyclohexylammonium counterion influence reaction kinetics?

  • Answer: The sulfenyl group can be introduced via nucleophilic substitution using 2-nitrobenzenesulfenyl chloride under basic conditions. The dicyclohexylammonium counterion enhances solubility in organic solvents (e.g., DCM, THF), facilitating reaction homogeneity and purification. Its steric bulk may slow reaction kinetics but improves crystallinity, enabling high-yield isolation via precipitation or recrystallization .

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound during long-term storage?

  • Answer: Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring reveal hydrolysis of the sulfenyl group under acidic/alkaline conditions. Thermal degradation above 80°C leads to nitro group reduction. Mitigation strategies include storage at ≤25°C in anhydrous solvents (e.g., acetonitrile) with pH buffers (e.g., 0.1% TFA) to suppress hydrolysis .

Q. What analytical methodologies are recommended for quantifying trace impurities, and how can method validation be conducted?

  • Answer: Ultra-high-performance LC (UHPLC) with tandem mass spectrometry (MS/MS) achieves ppb-level sensitivity for impurities like deprotected isoleucine or sulfenyl byproducts. Method validation follows ICH Q2(R1) guidelines, including linearity (R² ≥0.999), precision (%RSD <2%), and accuracy (90–110% recovery). Forced degradation studies (heat, light, oxidation) identify stability-indicating parameters .

Q. How does the solubility profile of this compound in organic solvents impact its applicability in peptide synthesis?

  • Answer: The dicyclohexylammonium salt exhibits high solubility in polar aprotic solvents (DMF, DMSO), enabling efficient coupling in solid-phase peptide synthesis (SPPS). In contrast, low solubility in ethers facilitates counterion exchange (e.g., with TFA) to generate free sulfenyl-protected amino acids for subsequent deprotection .

Q. What are the primary degradation pathways under accelerated storage conditions, and how can these be mitigated?

  • Answer: Degradation pathways include (1) hydrolysis of the sulfenyl-amine bond in aqueous media, forming 2-nitrobenzenesulfenic acid, and (2) photolytic cleavage of the nitro group. Mitigation involves storage in amber glass under nitrogen and formulation with radical scavengers (e.g., BHT) to suppress oxidative side reactions .

Methodological Considerations Table

Parameter Recommendation Reference
Storage Sealed container, 2–8°C, desiccated
Purity Analysis HPLC (C12 column, 0.1% TFA/ACN gradient), 220 nm detection
Reaction Solvent DMF or DMSO for coupling; diethyl ether for precipitation
Degradation Study Forced degradation at 40°C/75% RH, monitored by LC-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.